molecular formula C14H22N4O2 B6784379 N-(cyclopropylmethyl)-N-methyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide

N-(cyclopropylmethyl)-N-methyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide

Cat. No.: B6784379
M. Wt: 278.35 g/mol
InChI Key: WYZLGCHXAUEXHA-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-methyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a methyl group, and a pyrrolidinyl group attached to an acetamide backbone. The presence of the oxadiazole ring imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-methyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-10-15-14(20-16-10)12-5-6-18(8-12)9-13(19)17(2)7-11-3-4-11/h11-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZLGCHXAUEXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(C2)CC(=O)N(C)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(cyclopropylmethyl)-N-methyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring, followed by the introduction of the pyrrolidinyl group and the acetamide moiety. Common reagents used in the synthesis include cyclopropylmethyl bromide, methylamine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N-(cyclopropylmethyl)-N-methyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the oxadiazole ring and the pyrrolidinyl group.

Scientific Research Applications

N-(cyclopropylmethyl)-N-methyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-methyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with nucleic acids, enzymes, and proteins, leading to various biological effects. The compound may inhibit the activity of certain enzymes, disrupt cellular processes, or induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(cyclopropylmethyl)-N-methyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide can be compared with other similar compounds, such as:

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

    Pyrrolidinyl derivatives: Compounds with a pyrrolidinyl group may have comparable chemical properties and reactivity.

    Cyclopropylmethyl derivatives: These compounds contain the cyclopropylmethyl group and may show similar stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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